3-(Biotinamido)butyric acid

Description

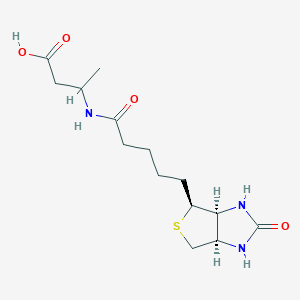

3-(Biotinamido)butyric acid is a biotinylated derivative of butyric acid, where biotin is conjugated to the butyric acid backbone via an amide linkage. This compound combines the high binding affinity of biotin for avidin or streptavidin with the biological activities of butyric acid, making it a valuable tool in biochemical research, particularly in affinity labeling, drug delivery, and diagnostic assays . The integration of biotin enhances the molecule’s utility in targeting and detection applications, while the butyric acid moiety may contribute to metabolic or therapeutic effects, such as histone deacetylase (HDAC) inhibition or gastrointestinal health modulation .

Properties

Molecular Formula |

C14H23N3O4S |

|---|---|

Molecular Weight |

329.42 g/mol |

IUPAC Name |

3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoic acid |

InChI |

InChI=1S/C14H23N3O4S/c1-8(6-12(19)20)15-11(18)5-3-2-4-10-13-9(7-22-10)16-14(21)17-13/h8-10,13H,2-7H2,1H3,(H,15,18)(H,19,20)(H2,16,17,21)/t8?,9-,10-,13-/m0/s1 |

InChI Key |

FKUBZWKICLFNCH-CRNWHOSHSA-N |

Isomeric SMILES |

CC(CC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Canonical SMILES |

CC(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Biotinoyl)amino Butyric Acid

This compound differs from 3-(Biotinamido)butyric acid in the position of biotin conjugation. Here, biotin is attached to the amino group at the fourth carbon of butyric acid. While both compounds serve as biotinylation reagents, the structural variation influences their steric accessibility and binding efficiency.

BuUrBu (4-{3-[3-(2,5-Dioxo-pyrrolidine-1-yloxycarbonyl)-propyl]-ureido}-butyric Acid)

BuUrBu incorporates a ureido linker and a pyrrolidine-dione group, enabling its use as a cleavable cross-linking agent in mass spectrometry studies. Unlike this compound, which is primarily used for affinity applications, BuUrBu facilitates protein-protein interaction analysis through acid-cleavable bonds, highlighting its niche in structural biology .

Comparison with Functionally Analogous Compounds

Butyric Acid (CH₃CH₂CH₂COOH)

Butyric acid, a short-chain fatty acid (SCFA), is a precursor to this compound. It is widely utilized in pharmaceuticals (e.g., cancer therapeutics, gastrointestinal disease treatment) and industrial sectors (e.g., flavoring agents, cellulose acetate butyrate production) . However, unmodified butyric acid has limitations, such as a short half-life and unpleasant odor. Biotinylation addresses these issues by enhancing stability and enabling targeted delivery .

Indole-3-Butyric Acid (IBA)

IBA, a plant growth regulator, shares the butyric acid backbone but incorporates an indole group. It promotes root development in agriculture via conversion to indole-3-acetic acid (IAA), the primary auxin. Unlike this compound, IBA’s mechanism relies on peroxisomal β-oxidation, and its applications are confined to plant biology rather than biomedical research .

Propionic Acid and Derivatives

Propionic acid, another SCFA, is studied for its metabolic effects, such as acetate pathway modulation in E. coli. While butyric acid derivatives like this compound are prioritized for their HDAC inhibitory properties, propionic acid analogs are explored for industrial solvent production and recombinant protein synthesis .

Q & A

Basic: What are the common experimental techniques for conjugating 3-(Biotinamido)butyric acid to biomolecules?

Methodological Answer:

The most widely used method is carbodiimide-mediated coupling, typically employing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxylic acid group of this compound for biotinylation. This reaction occurs in pH 4.5–6.0 sodium acetate buffer, followed by purification via dialysis or size-exclusion chromatography . For surface immobilization (e.g., on gold electrodes), thiol-containing linkers like 11-mercaptoundecanoic acid (MUA) are used to form self-assembled monolayers, with blocking agents like ethanolamine to reduce nonspecific binding .

Advanced: How can researchers optimize conjugation efficiency while minimizing aggregation or loss of target protein activity?

Methodological Answer:

Optimization requires empirical titration of molar ratios (e.g., 1:5 to 1:20 biotin:protein) and reaction time (30–120 minutes). Use reducing agents like TCEP or DTT (1–5 mM) to prevent disulfide bond formation in proteins. Monitor aggregation via dynamic light scattering (DLS) and validate activity retention using functional assays (e.g., ELISA for antibodies). For sensitive proteins, consider site-specific biotinylation using genetic tags (e.g., AviTag) to avoid steric hindrance .

Basic: Which analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard, using C18 columns and acetonitrile/water gradients. For trace quantification, LC-MS/MS in positive ion mode (m/z 357.2 → 227.1 for biotin fragment) provides higher sensitivity (LOQ ~0.1 ng/mL). Validate methods using spike-recovery experiments in biological fluids (e.g., serum) .

Advanced: How to resolve discrepancies in reported biotinylation efficiencies across studies?

Methodological Answer:

Discrepancies often arise from differences in:

- Buffer composition : Phosphate buffers inhibit EDC efficiency compared to acetate .

- Detection limits : Mass spectrometry (vs. colorimetric assays like HABA) detects low-abundance conjugates .

- Protein structure : Surface-exposed lysines vs. buried residues affect reactivity.

Use standardized positive controls (e.g., BSA-biotin) and report reaction conditions in detail (pH, ionic strength, temperature) .

Basic: What model systems are appropriate for studying this compound in biological contexts?

Methodological Answer:

- In vitro : Immobilized streptavidin-coated plates for pull-down assays .

- In vivo : Transgenic mice expressing biotinylated proteins (e.g., BioID systems) for tissue-specific tracking .

- Microbial : Engineered E. coli strains for metabolic incorporation into recombinant proteins .

Advanced: How to investigate the metabolic fate of this compound in gut microbiota studies?

Methodological Answer:

Use isotope-labeled (e.g., ¹³C or ¹⁵N) this compound in anaerobic cultures of fecal microbiota. Analyze metabolites via LC-MS and 16S rRNA sequencing to correlate degradation with bacterial taxa (e.g., Roseburia hominis, known for butyrate metabolism). Compare with butyric acid controls to differentiate host vs. microbial processing .

Basic: What are the critical steps in synthesizing this compound derivatives?

Methodological Answer:

Key steps include:

Protecting the biotin amine group with Boc (tert-butoxycarbonyl).

Coupling butyric acid via EDC/NHS in anhydrous DMF.

Deprotection with TFA (trifluoroacetic acid).

Characterize intermediates using ¹H NMR (δ 6.8–7.2 ppm for biotin urea protons) and FTIR (C=O stretch at ~1700 cm⁻¹) .

Advanced: How to design stability-indicating methods for this compound under stress conditions?

Methodological Answer:

Subject the compound to thermal (40–60°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) stress. Monitor degradation via UPLC-PDA-MS and identify impurities using high-resolution mass spectrometry (HRMS). Forced degradation kinetics can be modeled using Arrhenius plots to predict shelf-life .

Basic: What are the storage and handling recommendations for this compound?

Methodological Answer:

Store lyophilized powder at –20°C in desiccated conditions. For aqueous solutions, use pH 7.4 PBS with 0.02% sodium azide to prevent microbial growth. Avoid freeze-thaw cycles; aliquot working solutions .

Advanced: How to assess the impact of this compound on cellular redox balance?

Methodological Answer:

Measure intracellular glutathione (GSH/GSSG ratio) and ROS levels (e.g., DCFH-DA assay) in treated vs. untreated cells. Combine with RNA-seq to identify Nrf2-mediated antioxidant pathways. Use butyric acid as a comparator to isolate biotin-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.